molecular formula C10H9NOS2 B1470863 [5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine CAS No. 1447965-84-5

[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine

Cat. No.: B1470863
CAS No.: 1447965-84-5
M. Wt: 223.3 g/mol
InChI Key: FIJWNBRMTBKCFS-UHFFFAOYSA-N
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Description

“[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine” is a chemical compound with the molecular formula C10H9NOS2 and a molecular weight of 223.3 g/mol. It has been mentioned in the context of medicinal chemistry, specifically as part of a series of Lysyl Oxidase (LOX) inhibitors .


Synthesis Analysis

Thiophene derivatives, such as “this compound”, can be synthesized using various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another synthesis method involves the use of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . This allows for the derivation of the physicochemical properties and the binding of these derivatives interacting with their target receptors .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions. For example, dihydrothiophene shows two distinct regioselectivities in acidic or basic media, leading to the formation of different products .

Scientific Research Applications

Metal Ion Sensing

The study by Pedras et al. (2007) introduced two new pincer azomethine–thiophene ligands that demonstrated potential in sensing metal ions like Ni(II) and Pd(II) through fluorescence and MALDI-TOF-MS applications. These ligands exploit the chelating properties of a tridentate SN2 donor-set from a thiophene Schiff-base ligand, showcasing an innovative approach to metal ion detection in various environments (Pedras et al., 2007).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. Their work demonstrates the potential of such compounds in developing solution and solid-state luminescent materials, potentially useful in lighting, displays, and bioimaging applications (Viswanathan & Bettencourt-Dias, 2006).

Organic Electronics and Photovoltaics

Helgesen et al. (2010) explored di-2-thienyl-2,1,3-benzothiadiazole derivatives with thermally cleavable ester groups in polymer photovoltaic devices. Their findings highlight the importance of structural positioning of functional groups on the photovoltaic performance and film morphology, contributing to the development of more efficient and stable organic solar cells (Helgesen et al., 2010).

Antibacterial and Antifungal Agents

Compounds incorporating thiophene units have shown promising antibacterial and antifungal activities. Mabkhot et al. (2017) synthesized novel thiophene-containing compounds that exhibited significant activity against bacterial strains and fungi, indicating potential applications in the development of new antimicrobial agents (Mabkhot et al., 2017).

Future Directions

The future directions for research on “[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine” and similar compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry. This could include the development of new synthetic strategies, the investigation of their mechanism of action, and the optimization of their physical and chemical properties for specific applications .

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJWNBRMTBKCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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